molecular formula C15H21N3O4S B5408996 1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5408996
M. Wt: 339.4 g/mol
InChI Key: SLHCHFMXUDZASI-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

The synthesis of 1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with acetyl chloride to form 1-acetylpiperidine. This intermediate is then reacted with 4-(methylsulfamoyl)phenyl isocyanate to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rate and yield . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .

Scientific Research Applications

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

  • 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide
  • 1-acetyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]piperidine-4-carboxamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)18-9-7-12(8-10-18)15(20)17-13-3-5-14(6-4-13)23(21,22)16-2/h3-6,12,16H,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHCHFMXUDZASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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